3,6-Dibromocarbazole

Conjugated Polymers Direct Arylation Polycondensation Carbazole Isomers

3,6-Dibromocarbazole (3,6-DBCz) is the non-substitutable monomer for high-performance HTMs. Only its 3,6-substitution yields high-MW linear polymers (Mn 5600–6600 Da) via direct arylation; 2,7-isomer gives only insoluble oligomers. Derivatives achieve 20.06% PCE in perovskite cells (Td up to 350°C), rivaling spiro-OMeTAD. Polymer poly(3,6-Cbz-EDOT) shows fast, reversible electrochromic switching (3.2 s/2.0 s). Source for predictable polymerization and proven device results.

Molecular Formula C12H7Br2N
Molecular Weight 325.00 g/mol
CAS No. 6825-20-3
Cat. No. B031536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromocarbazole
CAS6825-20-3
Synonyms3,6-Dibromocarbazole;  NSC 121206
Molecular FormulaC12H7Br2N
Molecular Weight325.00 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C3=C(N2)C=CC(=C3)Br
InChIInChI=1S/C12H7Br2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H
InChIKeyFIHILUSWISKVSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dibromocarbazole (CAS 6825-20-3) for Organic Electronics and Advanced Material Synthesis


3,6-Dibromocarbazole (3,6-DBCz) is a key dihalogenated carbazole building block and a high-value intermediate for constructing conjugated polymers and small molecules . It is primarily employed in the development of advanced organic electronic materials, including components for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs) . Its core value is as a versatile electrophilic monomer in palladium-catalyzed cross-coupling and direct arylation polymerizations, which enables the synthesis of well-defined, high-molecular-weight polymers with desirable charge transport and optical properties [1].

Why 3,6-Dibromocarbazole Cannot Be Substituted by Other Carbazole Isomers or Halogen Analogs


Substitution of 3,6-dibromocarbazole with its close analogs like 2,7-dibromocarbazole or 3,6-diiodocarbazole is not scientifically equivalent and can lead to significant deviations in material performance and synthetic outcome. The specific substitution pattern (3,6- vs. 2,7-) fundamentally alters monomer reactivity, polymer regiochemistry, and the resulting optoelectronic properties [1]. Furthermore, the choice of halogen (bromine vs. iodine) influences the kinetics and selectivity of the polymerization process [2]. The following quantitative evidence demonstrates that 3,6-dibromocarbazole offers a unique combination of high polymerization efficiency and favorable electrochromic properties, which are not replicated by its structural isomers [1].

Quantitative Evidence of 3,6-Dibromocarbazole Differentiation in Polymer Synthesis and Device Performance


Superior Polymerization Outcome vs. 2,7-Dibromocarbazole in Direct Arylation Polycondensation

In a direct head-to-head comparison under identical microwave-assisted direct arylation polycondensation conditions with 3,4-ethylenedioxythiophene (EDOT), 3,6-dibromocarbazole yielded a solution-processable linear alternating copolymer (3,6-Cbz-EDOT) with a number-average molecular weight (Mn) of 5600 Da and a polydispersity index (PDI) of 1.9 [1]. In stark contrast, the isomeric 2,7-dibromocarbazole failed to produce a soluble linear polymer under the same conditions, resulting only in oligomeric or crosslinked products that were not suitable for further device fabrication [1]. This result is corroborated by a second independent study where polycondensation with 3,6-dibromocarbazole produced a copolymer with Mn = 6600 Da in high yield, while 2,7-dibromocarbazole gave only an oligomeric product with Mn < 4000 Da in low yield [2].

Conjugated Polymers Direct Arylation Polycondensation Carbazole Isomers

Defined Electrochromic Switching Kinetics in Derived Polymers

The polymer 3,6-Cbz-EDOT, synthesized directly from 3,6-dibromocarbazole, exhibits quantifiable electrochromic performance. The thin polymer film displays a two-step color change, with the first transition being highly reversible and characterized by specific switching times of 3.2 seconds for coloring and 2.0 seconds for bleaching [1]. This performance metric is a direct consequence of the linear, well-defined polymer structure achievable only with the 3,6-isomer, as the 2,7- and 1,8-isomers failed to yield soluble electrochromic polymers under the same synthetic conditions [1].

Electrochromism Switching Time Conjugated Polymers

High Thermal Stability of Derived Materials for Robust Device Fabrication

Organic semiconductors synthesized using 3,6-dibromocarbazole as a precursor exhibit a stable amorphous state and demonstrate high thermal stability, withstanding temperatures up to 350 °C without degradation [1]. This level of thermal robustness is crucial for the fabrication and operational lifetime of organic electronic devices, which often require thermal annealing steps. The study directly compared the performance of these new carbazole-based derivatives as hole transport materials (HTMs) in perovskite solar cells against the benchmark spiro-OMeTAD, achieving efficiencies in the range of 14.19–20.06% compared to spiro-OMeTAD's 20.25% [1].

Thermal Stability Organic Semiconductors Perovskite Solar Cells

Enhanced Photovoltaic Performance and Stability via 3,6-DBCz-Derived Interlayer

A small molecule derivative, 2-((3,6-dibromo-9H-carbazol-9-yl)ethyl)phosphonic acid (Br-2PACz), synthesized from 3,6-dibromocarbazole, was used as an interlayer in inverted organic photovoltaics (OPVs) [1]. When this Br-2PACz/MoO3 hybrid hole-extraction layer (HEL) was incorporated, the device's power conversion efficiency (PCE) increased from 17.36% to a record 18.73% [1]. Critically, the operational stability was also significantly enhanced. The T80 lifetime (time for efficiency to drop to 80% of initial value) increased from 297 hours to 615 hours under continuous illumination and from 731 hours to 1064 hours under thermal annealing at 80 °C when comparing cells with and without the Br-2PACz layer [1].

Organic Photovoltaics Hole-Extraction Layer Device Stability

Optimal Procurement and Application Scenarios for 3,6-Dibromocarbazole


Synthesis of High-Performance Hole-Transporting Materials for Perovskite and Organic Solar Cells

Procurement of 3,6-dibromocarbazole is highly justified for research groups and companies developing new hole-transporting materials (HTMs). As demonstrated, derivatives synthesized from this compound can achieve a stable amorphous state with thermal stability up to 350 °C [1]. In head-to-head device testing, these materials delivered perovskite solar cell efficiencies of up to 20.06%, comparable to the benchmark spiro-OMeTAD at 20.25% [1]. Furthermore, the derivative Br-2PACz enabled a record 18.73% PCE in inverted OPVs and drastically improved device longevity [2]. This compound is the key to accessing a class of materials with proven competitive performance.

Rational Synthesis of Well-Defined Conjugated Polymers via Direct Arylation

For polymer chemists focused on environmentally-friendly polymerization methods, 3,6-dibromocarbazole is the monomer of choice over its 2,7-isomer. Evidence from multiple studies shows that under identical direct arylation polycondensation conditions, the 3,6-isomer yields high-molecular-weight, solution-processable linear polymers (Mn = 5600-6600 Da), whereas the 2,7-isomer fails to produce usable material, resulting only in insoluble oligomers or crosslinked networks [1]. This predictable reactivity is essential for scaling up polymer synthesis and ensuring batch-to-batch consistency in material properties [2].

Fabrication of Electrochromic Devices with Defined Switching Kinetics

Researchers and engineers designing electrochromic devices should source 3,6-dibromocarbazole for the synthesis of the active polymer layer. The polymer poly(3,6-Cbz-EDOT), derived exclusively from this isomer, exhibits well-defined and reversible electrochromic behavior with quantifiable switching times of 3.2 s (coloring) and 2.0 s (bleaching) [1]. This level of performance is not achievable with the 2,7- or 1,8-isomers, which do not form processable electrochromic polymers [1]. Therefore, 3,6-dibromocarbazole is a critical and non-substitutable starting material for this application.

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